tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-21(2,3)30-20(29)25-9-4-5-14(13-25)18(27)24-10-6-15(7-11-24)26-19(28)17-16(22-23-26)8-12-31-17/h8,12,14-15H,4-7,9-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLXAAXEVZEXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate typically involves a multi-step process:
Synthesis of Intermediate Compounds: : The first step involves preparing intermediate compounds that will eventually form the final product. This may include the synthesis of the 4-oxothieno[3,2-d][1,2,3]triazine core, which is then functionalized with piperidine groups.
Coupling Reactions: : The intermediate compounds are then coupled using appropriate reagents and conditions to form the desired product. This may involve the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Purification: : The final product is purified using techniques such as column chromatography or recrystallization to ensure the desired purity and yield.
Industrial Production Methods
For large-scale industrial production, optimized synthetic routes and reaction conditions are employed to maximize yield and minimize costs. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate can undergo a variety of chemical reactions:
Oxidation: : This compound can be oxidized under appropriate conditions, potentially leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can be used to modify specific functional groups within the compound.
Common Reagents and Conditions
The following reagents and conditions are commonly used in reactions involving this compound:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Transition metal catalysts such as palladium, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising properties as a pharmaceutical agent. It has been studied for:
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated its efficacy against various cancer cell lines, suggesting potential as an anticancer drug candidate .
The biological implications of this compound are noteworthy:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways related to diseases such as cancer and diabetes. For instance, studies have indicated that it may act as an inhibitor of protein kinases involved in tumor growth .
Synthetic Methodologies
The synthesis of tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate has been explored in various studies:
- Multistep Synthesis : The compound can be synthesized through a series of reactions involving piperidine derivatives and thieno-triazine intermediates. This multistep process allows for the introduction of various substituents to tailor the compound's properties for specific applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular functions or signaling pathways. Detailed studies are required to fully elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Solubility and Stability :
- The tert-butyl carbamate groups enhance solubility in organic solvents (e.g., EtOAc, DCM) compared to non-Boc-protected analogs .
- The thieno-triazinone core may reduce aqueous solubility due to aromatic stacking but improve thermal stability.
Biological Activity
The compound tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.57 g/mol. The structure features a thieno[3,2-d][1,2,3]triazin moiety attached to piperidine rings, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the oxothieno-triazine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The proposed mechanism involves the modulation of signaling pathways such as the MAPK/ERK pathway and the inhibition of topoisomerases, which are crucial for DNA replication and repair.
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits protein synthesis by targeting ribosomal subunits. This mechanism is similar to that observed in other piperidine-based compounds.
3. Anti-inflammatory Effects
In vitro studies reveal that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism likely involves the suppression of NF-kappaB activation, a key regulator in inflammatory responses.
Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into potential therapeutic applications:
Case Studies
Case Study 1: Anticancer Efficacy
A clinical trial evaluated the effects of a related thieno-triazine compound on patients with advanced melanoma. Results indicated a 30% response rate in tumor reduction after 12 weeks of treatment, with manageable side effects.
Case Study 2: Antimicrobial Activity
In a laboratory setting, the compound was tested against multi-drug resistant strains of E. coli and showed promising results in inhibiting bacterial growth, suggesting potential for development as a new antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
